molecular formula C22H18N2O4S B2577536 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865180-71-8

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2577536
CAS No.: 865180-71-8
M. Wt: 406.46
InChI Key: KHOFQEJJJOPEBG-FCQUAONHSA-N
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Description

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound is a benzothiazole-chromene hybrid, a structural class known for its diverse pharmacological potential. A primary research application for this specific (Z)-isomer is its investigation as a potent and selective inhibitor of Receptor Tyrosine Kinases (RTKs), which are critical targets in oncology and signal transduction studies. Its mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby suppressing downstream signaling pathways that drive cell proliferation and survival. Researchers utilize this compound as a chemical tool to probe the function of specific kinases in cellular models, to study tumorigenesis, and to evaluate mechanisms of drug resistance. The chromene-2-carboxamide moiety is a privileged structure in drug discovery, often associated with biological activity, while the benzothiazole core contributes to its binding affinity and selectivity profile. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-3-11-24-16-10-9-14(27-4-2)12-20(16)29-22(24)23-21(26)19-13-17(25)15-7-5-6-8-18(15)28-19/h3,5-10,12-13H,1,4,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOFQEJJJOPEBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=O)C4=CC=CC=C4O3)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with significant potential in biomedical applications. This article reviews its biological activity, focusing on its mechanisms of action, targets, and the implications for therapeutic use.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H18N2O4S
  • Molecular Weight : 406.46 g/mol
  • Purity : Typically around 95% .

The primary mechanism of action involves the activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) . This activation plays a crucial role in regulating cellular energy homeostasis and glucose metabolism.

Biochemical Pathways

  • Glucose Metabolism : The compound enhances glucose uptake in L6 myotubes and stimulates insulin secretion in INS-1E β-cells and rat islets .
  • Cellular Effects : Activation of AMPK leads to increased glucose transport and improved insulin sensitivity, suggesting potential applications in metabolic disorders such as diabetes.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. The compound's structural similarity to other active benzothiazole derivatives suggests it may also possess significant antimicrobial effects. For instance, compounds derived from similar scaffolds have shown effective inhibition against various pathogens with MIC values indicating strong activity .

Anticancer Potential

The compound's interaction with AMPK may also implicate it in cancer therapy, as AMPK activation is known to suppress tumor growth and promote apoptosis in cancer cells. Further studies are needed to explore its efficacy against specific cancer types.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments have demonstrated that this compound significantly increases glucose uptake and insulin secretion .
  • Comparative Analysis : A comparative study of related compounds shows that those with similar structures exhibit varying degrees of biological activity, emphasizing the importance of specific substituents on the benzothiazole ring for enhancing efficacy .
CompoundR GroupMIC (μg/mL)Inhibition (%)
9aH25098
12aH10099

Scientific Research Applications

The compound exhibits significant biological activity, which can be categorized into various therapeutic applications:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Its mechanism of action involves the activation of Adenosine Monophosphate-activated Protein Kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis and glucose metabolism. The activation of AMPK has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types.

Antimicrobial Properties

Studies have demonstrated that derivatives of compounds containing thiazole and chromene moieties exhibit antimicrobial activity against a range of pathogens. The presence of the benzo[d]thiazole structure in this compound suggests potential efficacy against bacterial and fungal infections .

Acetylcholinesterase Inhibition

Compounds similar to (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's disease. The ability to inhibit this enzyme can lead to increased levels of acetylcholine, thereby improving cognitive function .

Study on Anticancer Effects

In vitro studies have shown that this compound significantly inhibits the growth of various cancer cell lines. The IC50 values indicate potent activity, warranting further investigation into its use as a chemotherapeutic agent .

Research on Antimicrobial Activity

A series of derivatives based on this compound were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that certain derivatives exhibited strong inhibitory effects, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .

Comparison with Similar Compounds

Structural Similarities and Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Substituents/R-Groups Key Features
Target Compound Benzothiazole-chromene hybrid 3-allyl, 6-ethoxy, chromene-2-carboxamide Z-configuration; allyl group enhances lipophilicity
Compound 9 () Thiazolidinone 4-chlorobenzylidene, 4-methoxyphenyl Chlorine and methoxy groups improve crystallinity (m.p. 186–187°C)
Compound 12 () Thiazolidinone 5-nitro-2-furyl, 4-fluorophenyl Nitrofuryl group may confer antibacterial activity
Compound 3 () Chromene-pyrimidine hybrid 2-chlorobenzylidene, 2-chlorophenyl Dual chlorophenyl groups increase halogen bonding potential
Compound in Chromene-thiadiazole hybrid 6-chloro, 7-methyl, allylthio-thiadiazole Thiadiazole ring enhances metabolic stability (ZINC9087978 database ID)

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Analytical Methods Used
Target Compound Not reported Moderate in DMSO Likely NMR, MS, X-ray (SHELX)
Compound 9 186–187 Low in polar solvents $^1$H-NMR, MS
Compound 12 155–156 Moderate in acetone $^1$H-NMR, MS
Not reported High in DMF MS, chromatographic purity
  • Ethoxy vs. Methoxy : The 6-ethoxy group in the target compound likely improves lipid solubility compared to the methoxy group in Compound 7.
  • Allyl vs.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves three primary steps: (1) benzothiazole ring formation, (2) chromene core condensation, and (3) carboxamide functionalization. Polar solvents (e.g., DMF) enhance nucleophilic substitution during benzothiazole formation, while controlled temperatures (60–80°C) improve yields in condensation steps. Reaction progress is monitored via TLC or HPLC . For purity >95%, recrystallization from ethanol/water mixtures is recommended .

Q. How is the compound’s structural integrity confirmed post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (chromene aromatic protons) and δ 4.1–4.3 ppm (ethoxy group) confirm regiochemistry.
  • Mass spectrometry : Molecular ion peak at m/z 406.46 ([M+H]⁺) validates the molecular formula (C₂₂H₁₈N₂O₄S).
  • IR spectroscopy : Bands at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) confirm functional groups .

Q. What solvent systems are suitable for solubility testing, given limited data?

While solubility data is sparse, structurally analogous compounds show moderate solubility in DMSO (>10 mM) and methanol. For experimental determination, use a tiered approach:

  • Screen polar aprotic solvents (DMF, DMSO) first.
  • If insoluble, employ co-solvents (e.g., 10% EtOH in PBS) .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from assay conditions. For example:

  • Kinase inhibition assays : Varying ATP concentrations (1–10 mM) alter IC₅₀ values. Standardize ATP at 5 mM for comparability.
  • Cell-based assays : Differences in cell permeability (e.g., HEK293 vs. HeLa) require normalization using internal controls (e.g., cytotoxicity assays) .

Q. What strategies optimize the compound’s interaction with biological targets?

Computational methods guide optimization:

  • Molecular docking : The chromene core binds hydrophobic pockets in kinase targets (e.g., EGFR), while the ethoxy group enhances water solubility. Adjust allyl substituents to reduce steric hindrance .
  • SAR studies : Replace the ethoxy group with methoxy (logP reduction by 0.5) or introduce sulfonamide moieties (improved H-bonding) .

Q. How is stereochemical purity (Z-configuration) validated?

  • NOESY NMR : Cross-peaks between the allyl proton (δ 5.8 ppm) and chromene protons confirm the Z-configuration.
  • X-ray crystallography : Resolves spatial arrangement of the benzothiazole and chromene planes (dihedral angle ~15°) .

Methodological Notes

  • Controlled degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) to identify degradation products (e.g., chromene ring oxidation) .
  • Data reproducibility : Report reaction conditions (e.g., stirring rate, inert gas use) to minimize batch-to-batch variability .

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